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Abstract
LB30870 is a potent, selective, and direct inhibitor of thrombin, a key enzyme in the

coagulation cascade. Preclinical and early clinical investigations have highlighted its potential

as an oral anticoagulant for the prevention and treatment of thromboembolic diseases. This

document provides a comprehensive summary of the core pharmacology of LB30870,

presenting available quantitative data, outlining key experimental findings, and visualizing its

mechanism of action and experimental workflows.

Core Pharmacological Data
The following tables summarize the key quantitative data identified from preclinical and clinical

studies of LB30870.

Table 1: In Vitro Potency and Selectivity of Direct Thrombin Inhibitors
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Compound
Thrombin Inhibition
Constant (Ki, nM)

Selectivity vs. Other Serine
Proteases (except Trypsin)

LB30870 0.02 >1000-fold

Melagatran 1.3 >1000-fold

Argatroban 4.5 >1000-fold

Data from in vitro enzyme

inhibition assays.[1]

Table 2: In Vivo Antithrombotic Efficacy in a Rat Venous Stasis Model

Compound Effective Dose 50 (ED50)

LB30870 50 µg/kg + 2 µg/kg/min

Melagatran 35 µg/kg + 1.4 µg/kg/min

Enoxaparin 200 µg/kg + 8.3 µg/kg/min

Efficacy measured as the dose required to

reduce wet clot weight by 50%.[1]

Table 3: Pharmacokinetic Parameters of Single Oral Doses of LB30870 in Healthy Men

(Fasting)
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Oral Dose
Cmax (Time to
Peak
Concentration)

t1/2 (Apparent
Terminal Half-life)

AUC (Area Under
the Curve)

5 mg 1.3 - 3.0 h 2.8 - 4.1 h Dose-proportional

15 mg 1.3 - 3.0 h 2.8 - 4.1 h Dose-proportional

30 mg 1.3 - 3.0 h 2.8 - 4.1 h
Greater than dose-

proportional

60 mg 1.3 - 3.0 h 2.8 - 4.1 h
Greater than dose-

proportional

120 mg 1.3 - 3.0 h 2.8 - 4.1 h
Greater than dose-

proportional

240 mg 1.3 - 3.0 h 2.8 - 4.1 h
Greater than dose-

proportional

A study in 16 healthy

men showed that

single oral doses up to

240 mg were well

tolerated.[2] A

significant food effect

was observed, with an

80% reduction in AUC

when administered in

a fed state.[2]

Table 4: Pharmacodynamic Effects of Single Oral Doses of LB30870 in Healthy Men (Fasting)
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Oral Dose
Peak Activated Partial Thromboplastin
Time (aPTT) Increase from Baseline

60 mg 1.5-fold

120 mg 2-fold

The aPTT and International Normalized Ratio

(INR) were found to be concentration-

dependent.[2]

Mechanism of Action: Direct Thrombin Inhibition
LB30870 exerts its anticoagulant effect by directly binding to and inhibiting thrombin (Factor

IIa), a critical serine protease in the coagulation cascade. Unlike indirect thrombin inhibitors, its

action is independent of antithrombin. By inhibiting thrombin, LB30870 prevents the conversion

of fibrinogen to fibrin, a key step in clot formation. It has been shown to be more effective than

melagatran or argatroban in inhibiting plasma clot-bound thrombin.[1]
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Caption: Mechanism of action of LB30870 as a direct thrombin inhibitor.

Experimental Protocols
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Detailed experimental protocols were not available in the reviewed literature. The following are

high-level descriptions of the methodologies used in the key studies.

3.1. In Vitro Thrombin Inhibition Assay

The potency of LB30870 and comparator compounds against thrombin was likely determined

using a chromogenic substrate assay. In this type of assay, purified thrombin is incubated with

the inhibitor at various concentrations. A chromogenic substrate for thrombin is then added,

and the rate of color development, which is proportional to thrombin activity, is measured

spectrophotometrically. The inhibition constant (Ki) is calculated from the concentration-

response curve.

3.2. Rat Venous Stasis Thrombosis Model

This in vivo model was used to assess the antithrombotic efficacy of LB30870. The general

procedure involves the following steps:

Anesthetized rats are administered the test compound (LB30870, melagatran, or

enoxaparin) via intravenous bolus followed by a continuous infusion.

A segment of the vena cava is isolated, and stasis is induced by ligation.

After a set period, the ligated segment is removed, and the formed thrombus (clot) is excised

and weighed.

The dose-dependent reduction in clot weight by the test compounds is used to determine the

ED50.

3.3. Phase I Single Ascending Dose Study in Healthy Men

This study was a double-blind, placebo-controlled trial to evaluate the safety, tolerability,

pharmacokinetics, and pharmacodynamics of LB30870.[2]

Healthy male volunteers were enrolled and assigned to receive a single oral dose of

LB30870 (5, 15, 30, 60, 120, or 240 mg) or a placebo under fasting conditions.
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Blood and urine samples were collected at predefined time points for up to 48 hours post-

dose to measure LB30870 concentrations.

Pharmacokinetic parameters (Cmax, t1/2, AUC) were calculated from the concentration-time

data.

Pharmacodynamic markers of anticoagulation, including aPTT, INR, ecarin clotting time

(ECT), prothrombin time (PT), and thrombin time (TT), were measured at selected time

points.

Safety and tolerability were assessed through monitoring of adverse events, vital signs,

electrocardiograms (ECGs), and clinical laboratory tests.

A separate open-label, crossover food-effect study was conducted at a 60 mg dose to

compare the pharmacokinetics in the fed versus fasting state.
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Caption: Workflow of the Phase I single ascending dose study of LB30870.

Key Findings and Future Directions
LB30870 has demonstrated high potency as a direct thrombin inhibitor with significant

antithrombotic efficacy in preclinical models.[1] Early clinical data in healthy volunteers indicate

that it is well-tolerated and exhibits predictable, concentration-dependent anticoagulant effects.

[2]

A critical challenge for the development of LB30870 as an oral anticoagulant is the pronounced

negative food effect, which results in a significant reduction in its bioavailability.[2] Research
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into a double prodrug of LB30870, LB30889, was undertaken to improve oral absorption,

though it did not show improved bioavailability in rats or dogs.[1] Further investigation has

suggested that the negative food effect may be attributable to binding with trypsin.[3]

Future research should focus on strategies to mitigate this food effect, potentially through

formulation technologies or the development of new prodrugs that can bypass this interaction.

Overcoming this limitation will be crucial for the successful clinical development of LB30870 as

a convenient and effective oral anticoagulant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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